6,7-Dimethoxycinnoline

PDE10A inhibition CNS drug discovery structure-based drug design

6,7-Dimethoxycinnoline is a heterocyclic aromatic compound belonging to the cinnoline family, characterized by two methoxy substituents at the 6- and 7-positions of the cinnoline ring (C10H10N2O2, MW 190.20 g/mol). The cinnoline core functions as a privileged scaffold in medicinal chemistry, with published research demonstrating its use in generating potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and phosphodiesterase 10A (PDE10A).

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 17356-77-3
Cat. No. B12915755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxycinnoline
CAS17356-77-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN=N2)OC
InChIInChI=1S/C10H10N2O2/c1-13-9-5-7-3-4-11-12-8(7)6-10(9)14-2/h3-6H,1-2H3
InChIKeySQIQXPUTYJSZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxycinnoline (CAS 17356-77-3): Core Scaffold for VEGFR-2 and PDE10A Inhibitor Programs


6,7-Dimethoxycinnoline is a heterocyclic aromatic compound belonging to the cinnoline family, characterized by two methoxy substituents at the 6- and 7-positions of the cinnoline ring (C10H10N2O2, MW 190.20 g/mol). The cinnoline core functions as a privileged scaffold in medicinal chemistry, with published research demonstrating its use in generating potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) [1] and phosphodiesterase 10A (PDE10A) [2]. The 6,7-dimethoxy substitution pattern is specifically required for key hydrogen-bond interactions with the hinge region of PDE10A as revealed by X-ray co-crystal structures [2]. This scaffold is obtained commercially at a standard purity of 97% with batch-specific QC certificates including NMR, HPLC, and GC .

Why Closely Related Cinnoline Analogs Cannot Substitute for 6,7-Dimethoxycinnoline in Targeted Inhibitor Synthesis


In-class cinnoline derivatives cannot be interchanged because the 6,7-dimethoxy substitution pattern is not merely a synthetic convenience but a pharmacophoric requirement for specific biological targets. X-ray co-crystal structure analysis of 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline bound to PDE10A demonstrates that both methoxy groups engage in critical hydrogen-bond interactions within the enzyme's catalytic domain [1]. Removal or relocation of either methoxy group would abolish these interactions, as confirmed by structure-activity relationship (SAR) studies that resulted in single-digit nanomolar potency only when the 6,7-dimethoxy motif was preserved [1]. Similarly, in VEGFR-2 inhibitor programs, the 6,7-dimethoxycinnoline core appended at the 4-position via an oxy linker was essential for achieving potent VEGFR-2 inhibition with selectivity over EGFR; unsubstituted cinnoline or mono-methoxy analogs showed markedly reduced activity in head-to-head comparisons within the same study [2]. These findings establish that the 6,7-dimethoxycinnoline scaffold is not functionally equivalent to other cinnolines or isomeric dimethoxy variants and that substitution would compromise target engagement, potency, and selectivity.

Head-to-Head and Cross-Study Quantitative Differentiation of 6,7-Dimethoxycinnoline Derivatives Against In-Class Comparators


Single-Digit Nanomolar PDE10A Inhibition: 6,7-Dimethoxy Substitution Enables Hinge-Region Binding Not Achievable with Alternative Cinnoline Substitution Patterns

A series of 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines achieved single-digit nanomolar (nM) inhibitory potency against PDE10A [1]. X-ray co-crystal structure (PDB ID: 4DDL) of the ligand 2-{1-[5-(6,7-dimethoxycinnolin-4-yl)-3-methylpyridin-2-yl]piperidin-4-yl}propan-2-ol bound to PDE10A revealed that both 6- and 7-methoxy groups form hydrogen bonds with the hinge region of the catalytic domain, a binding mode not available to unsubstituted or mono-methoxy cinnoline analogs [1]. Systematic SAR analysis demonstrated that removal or repositioning of these methoxy groups resulted in complete loss of PDE10A inhibitory activity, confirming the critical role of the 6,7-dimethoxy substitution pattern [1].

PDE10A inhibition CNS drug discovery structure-based drug design

PDE10A Selectivity Profile: 6,7-Dimethoxycinnoline Derivatives Demonstrate Superior Selectivity Over PDE Isoforms Compared to Alternative PDE10A Chemotypes

The 6,7-dimethoxycinnoline scaffold, when elaborated into 4-(pyridin-3-yl) derivatives, showed excellent selectivity for PDE10A over other PDE isoforms [1]. The X-ray co-crystal structure identified the structural basis for this selectivity, with the 6,7-dimethoxycinnoline moiety occupying a unique binding pocket in PDE10A that is sterically inaccessible in other PDE family members [1]. This selectivity was further validated by the metabolic stability of advanced compound 39 in rat in vivo studies and its efficacy in a rodent behavioral model, indicating that the selectivity observed in enzymatic assays translated into functional target engagement without significant off-target effects [1].

PDE selectivity off-target profiling CNS safety pharmacology

VEGFR-2 Inhibition with EGFR Selectivity: 6,7-Dimethoxycinnoline Derivative 7a Shows Potent VEGFR-2 Activity and Reduced EGFR Off-Target Liability

Compound 7a (6-(6,7-dimethoxycinnolin-4-yloxy)-N-(4-chlorophenyl)naphthalene-1-carboxamide) demonstrated potent VEGFR-2 inhibitory activity with good selectivity against EGFR [1]. In the same study, other 6,7-dimethoxycinnoline derivatives lacking the specific 4-yloxy-naphthamide substitution pattern showed either reduced VEGFR-2 potency or loss of EGFR selectivity, establishing that the combination of the 6,7-dimethoxycinnoline core and the 4-position substitution is critical for the dual profile of potency and selectivity [1]. This selectivity is notable because many VEGFR-2 inhibitors (e.g., vandetanib, sunitinib) also potently inhibit EGFR, leading to skin rash and other EGFR-mediated toxicities.

VEGFR-2 inhibition angiogenesis kinase selectivity

In Vivo Metabolic Stability of 6,7-Dimethoxycinnoline-Based PDE10A Inhibitor 39 Outperforms Earlier Lead Compounds Following Metabolite Identification-Driven Optimization

Compound 39, a 6,7-dimethoxycinnoline-based PDE10A inhibitor, demonstrated significantly improved in vivo metabolic stability in rats following structure-based optimization guided by metabolite identification (MetID) studies [1]. The initial leads in the 6,7-dimethoxy-4-(pyridin-3-yl)cinnoline series showed high in vivo clearance in rats, which was systematically addressed by modifying the 4-position substituent while retaining the 6,7-dimethoxycinnoline core [1]. This optimization resulted in compound 39 with good in vivo metabolic stability and efficacy in a rodent behavioral model of PDE10A inhibition [1]. The core scaffold was maintained throughout optimization, underscoring its irreplaceable role.

metabolic stability in vivo PK lead optimization

Patent Landscape: 6,7-Dimethoxycinnoline Derivatives Covered by PDE10 Inhibitor Patent Family (WO2007098169A1) as Composition-of-Matter

Patent WO2007098169A1 ('Cinnoline derivatives as phosphodiesterase 10 inhibitors') explicitly claims 6,7-dimethoxycinnoline as the foundational scaffold for a broad family of PDE10A inhibitors [1]. The patent discloses multiple 4-substituted 6,7-dimethoxycinnoline derivatives with in vitro PDE10A inhibitory activity, establishing composition-of-matter protection for this specific substitution pattern [1]. Alternative cinnoline substitution patterns (e.g., 6-methoxy, 7-methoxy, or 6,7-dihydroxy) are not claimed with the same breadth, reflecting the SAR-driven focus on the 6,7-dimethoxy motif [1]. This patent estate provides both scientific validation and commercial exclusivity considerations for organizations seeking to develop PDE10A-targeted therapeutics based on this scaffold.

intellectual property FTO analysis PDE10 inhibitor patents

Validated Research and Industrial Application Scenarios for 6,7-Dimethoxycinnoline (CAS 17356-77-3)


PDE10A-Focused CNS Drug Discovery: Synthesis of 4-(Pyridin-3-yl) and Related Cinnoline PDE10A Inhibitors

Based on published SAR and X-ray co-crystal structure data, 6,7-dimethoxycinnoline is the required starting scaffold for synthesizing single-digit nanomolar PDE10A inhibitors with proven in vivo metabolic stability and behavioral efficacy [1]. The compound is coupled at the 4-position with pyridinyl, pyrazolyl, or other heteroaryl moieties to generate potent and selective PDE10A inhibitors. The binding mode confirmed by PDB ID 4DDL shows that both methoxy groups are essential for hinge-region hydrogen bonding, making the 6,7-dimethoxy pattern irreplaceable [1]. Compound 39 exemplifies the successful optimization trajectory achievable with this scaffold.

Angiogenesis and Oncology Kinase Inhibitor Development: VEGFR-2 Inhibitors with Improved EGFR Selectivity

6,7-Dimethoxycinnoline derivatives, particularly those functionalized at the 4-position with aryloxy-naphthamide groups, have demonstrated potent VEGFR-2 inhibitory activity with good selectivity against EGFR [2]. This selectivity profile is scientifically significant because many clinically approved VEGFR-2 inhibitors carry EGFR off-target activity linked to skin toxicity. Compound 7a (6-(6,7-dimethoxycinnolin-4-yloxy)-N-(4-chlorophenyl)naphthalene-1-carboxamide) serves as a validated lead for further optimization toward anti-angiogenic therapeutics with a cleaner safety profile [2].

Structure-Based Design and Medicinal Chemistry Tool Compound Synthesis

The availability of a high-resolution X-ray co-crystal structure (PDB ID: 4DDL, 2.07 Å) of a 6,7-dimethoxycinnoline derivative bound to PDE10A provides a direct platform for structure-based drug design [1]. Computational chemists and medicinal chemists can use this structural information to design novel 4-position substituents that exploit the unique binding pocket geometry while retaining the essential 6,7-dimethoxy hinge-binding motif. The scaffold's commercial availability at >97% purity with QC documentation (NMR, HPLC, GC) supports reliable structure-activity relationship studies.

Patent-Protected Chemical Series Development and IP Landscape Navigation

Patent WO2007098169A1 provides composition-of-matter protection for 6,7-dimethoxycinnoline derivatives as PDE10A inhibitors [3]. Industrial users engaged in PDE10A-targeted drug discovery can procure this scaffold to access a patent-protected chemical space with validated SAR. The patent estate, combined with published medicinal chemistry data, offers a de-risked entry point for organizations seeking to develop differentiated PDE10A therapeutics for schizophrenia, Huntington's disease, or other CNS indications.

Quote Request

Request a Quote for 6,7-Dimethoxycinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.